molecular formula C14H21N3O2 B5278130 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5278130
M. Wt: 263.34 g/mol
InChI Key: MMNQCQSGQHXQMO-UHFFFAOYSA-N
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Description

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C14H22N2O2 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features an ethoxyphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 2-ethoxyaniline with piperazine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Acetic anhydride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 2-ethoxyaniline, piperazine, acetic anhydride

    Reaction Time: 2-4 hours

    Purification: Crystallization or recrystallization from ethanol

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: 2-[4-(2-Formylphenyl)piperazin-1-yl]acetamide or 2-[4-(2-Carboxyphenyl)piperazin-1-yl]acetamide.

    Reduction: 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethylamine.

    Substitution: 2-[4-(2-Bromophenyl)piperazin-1-yl]acetamide or 2-[4-(2-Chlorophenyl)piperazin-1-yl]acetamide.

Scientific Research Applications

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. It is believed to modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide
  • 2-[4-(2-Chlorophenyl)piperazin-1-yl]acetamide
  • 2-[4-(2-Methylphenyl)piperazin-1-yl]acetamide

These compounds share a similar piperazine scaffold but differ in the substituents attached to the phenyl ring. The unique ethoxy group in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-19-13-6-4-3-5-12(13)17-9-7-16(8-10-17)11-14(15)18/h3-6H,2,7-11H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNQCQSGQHXQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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